molecular formula C17H29NO B14414944 1-Dodecylpyridin-2(1H)-one CAS No. 82493-65-0

1-Dodecylpyridin-2(1H)-one

Cat. No.: B14414944
CAS No.: 82493-65-0
M. Wt: 263.4 g/mol
InChI Key: QUGLPZXKDYMTAH-UHFFFAOYSA-N
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Description

1-Dodecylpyridin-2(1H)-one is an organic compound with the molecular formula C17H29NO. It is a derivative of pyridine, where a dodecyl group is attached to the nitrogen atom of the pyridine ring. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dodecylpyridin-2(1H)-one can be synthesized through several methods. One common method involves the reaction of pyridine with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Dodecylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The dodecyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-Dodecylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 1-Dodecylpyridin-2(1H)-one primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in chemistry and biology, where it helps to solubilize compounds and facilitate reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecylpyridin-2-ylidene: Another derivative of pyridine with similar surfactant properties.

    1-Dodecyl-3,5-bis(pyrrolidin-1-ylcarbonyl)-1,4-dihydropyridine: Known for its use in reduction reactions.

    1-Dodecylpyridin-2-ylidene methyl-oxoazanium chloride: A compound with similar structural features and applications.

Uniqueness

1-Dodecylpyridin-2(1H)-one stands out due to its specific surfactant properties, making it highly effective in solubilizing hydrophobic compounds in aqueous solutions. Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness.

Properties

CAS No.

82493-65-0

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

1-dodecylpyridin-2-one

InChI

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17(18)19/h11,13-14,16H,2-10,12,15H2,1H3

InChI Key

QUGLPZXKDYMTAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=CC=CC1=O

Origin of Product

United States

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